molecular formula C12H16N2S B14893374 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile

2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile

Cat. No.: B14893374
M. Wt: 220.34 g/mol
InChI Key: CNXYFDHMFMVDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile is a compound that features a thiophene ring, a cyclopentyl group, and an acetonitrile moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile involves several steps. One common method includes the condensation of thiophene derivatives with cyclopentylamine and acetonitrile under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopentyl group and acetonitrile moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

2-[cyclopentyl(thiophen-3-ylmethyl)amino]acetonitrile

InChI

InChI=1S/C12H16N2S/c13-6-7-14(12-3-1-2-4-12)9-11-5-8-15-10-11/h5,8,10,12H,1-4,7,9H2

InChI Key

CNXYFDHMFMVDCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC#N)CC2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.